7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid
CAS No.: 797027-59-9
Cat. No.: VC2796217
Molecular Formula: C10H16N2O3S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797027-59-9 |
|---|---|
| Molecular Formula | C10H16N2O3S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 7-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]heptanoic acid |
| Standard InChI | InChI=1S/C10H16N2O3S/c13-8-7-16-10(12-8)11-6-4-2-1-3-5-9(14)15/h1-7H2,(H,14,15)(H,11,12,13) |
| Standard InChI Key | GHJGTYBLEYMSJR-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=NCCCCCCC(=O)O)S1 |
| Canonical SMILES | C1C(=O)NC(=NCCCCCCC(=O)O)S1 |
Introduction
Chemical Identity and Structural Characteristics
7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid is a synthetic organic compound with distinctive structural features that contribute to its chemical properties and potential biological significance. This section details the compound's fundamental chemical identity parameters and structural elements.
Structural Features
The molecule contains several key structural components that define its chemical behavior:
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A heptanoic acid backbone (a seven-carbon chain with a terminal carboxylic acid group)
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An amino group that serves as a linker
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A 4-oxo-4,5-dihydro-1,3-thiazol-2-yl substituent attached to the amino group
These structural elements create a compound with distinct chemical reactivity patterns, particularly at the thiazole ring and carboxylic acid terminus. The thiazole moiety, with its nitrogen and sulfur heteroatoms, contributes to the compound's potential for interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Synthesis Approaches
The synthesis of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid can be approached through various chemical routes, though specific literature on this exact compound is limited. Based on the synthesis of related compounds, several potential methodologies can be proposed.
Optimization Considerations
The synthesis of such compounds typically requires optimization of several parameters:
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Solvent selection: Water has been shown to provide better yields for similar reactions compared to organic solvents
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Base selection: Sodium carbonate has demonstrated effectiveness in similar syntheses
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Reaction conditions: Reflux conditions for approximately 5 hours appear optimal for related compounds
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Purification approaches: Acidification to pH 6 using acetic acid has been used to precipitate similar compounds
Physicochemical Properties
Understanding the physicochemical properties of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid is crucial for predicting its behavior in various environments and applications.
Predicted Properties
Based on its structure, the following physicochemical properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Solubility | Poor water solubility at acidic pH; Improved solubility at basic pH | Presence of carboxylic acid group |
| LogP | Moderately lipophilic | Balance of lipophilic chain and hydrophilic functional groups |
| pKa | ~4.5 (carboxylic acid); ~10-12 (thiazolone NH) | Typical values for carboxylic acids and cyclic amides |
| Melting Point | 120-180°C (estimated) | Based on similar compounds |
| Stability | Relatively stable at room temperature; Potential for oxidation at high temperatures | Based on functional group reactivity |
These properties would need experimental verification but provide a starting point for understanding the compound's behavior in various environments.
Research Challenges and Future Directions
Despite its potential, research on 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid faces several challenges that also represent opportunities for future investigation.
Current Research Limitations
The current state of research on this compound is characterized by several limitations:
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Lack of detailed scientific literature specifically addressing this compound
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Limited data on biological activities and mechanisms of action
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Incomplete characterization of physicochemical properties
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Few reports on optimized synthesis and purification methods
These gaps in knowledge represent significant barriers to the compound's potential applications but also highlight areas where new research could make valuable contributions.
Future Research Opportunities
Several promising directions for future research include:
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Comprehensive characterization of physicochemical properties through experimental approaches
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Development of improved and scalable synthesis methods
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Systematic assessment of biological activities across diverse screening platforms
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Structure-activity relationship studies with rationally designed analogues
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Investigation of potential applications in medicinal chemistry, materials science, or other fields
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Binding affinity studies with potential biological targets to understand mechanism of action
Progress in these areas would significantly enhance understanding of this compound and potentially unlock new applications.
Comparison with Similar Compounds
Comparing 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid with structurally related compounds provides context for understanding its unique properties and potential advantages or limitations.
Structural Analogues
Several related compounds share structural similarities:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Shorter carbon chain (propanoic vs. heptanoic); Additional phenyl substituent | Documented synthesis methods; Potential for modification |
| 3-[(5Z)-5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino]propanoic Acids | Shorter carbon chain; Z-substituted at 5-position; Phenyl group | Greater potential for structural diversification |
| Unsubstituted 7-aminoheptanoic acid | Lacks thiazole moiety | Simpler structure; Different biological profile |
These structural relationships highlight the unique aspects of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid, particularly its combination of a medium-length carbon chain with the thiazole substituent.
Functional Advantages
The structure of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid potentially offers several advantages:
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The seven-carbon chain provides a flexible linker that may allow optimal positioning of functional groups
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The absence of a phenyl substituent (compared to some analogues) may reduce steric hindrance in certain applications
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The thiazole ring offers possibilities for hydrogen bonding and other interactions without the bulkiness of additional aromatic substituents
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The terminal carboxylic acid provides a handle for further derivatization or conjugation
These features may make the compound particularly suitable for certain applications where these specific structural characteristics are advantageous.
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